molecular formula C12H10N2O2 B3016361 N-(3-Phenyl-1,2-oxazol-4-yl)prop-2-enamide CAS No. 2305308-50-1

N-(3-Phenyl-1,2-oxazol-4-yl)prop-2-enamide

Cat. No.: B3016361
CAS No.: 2305308-50-1
M. Wt: 214.224
InChI Key: BJBZKKPPVKEGPL-UHFFFAOYSA-N
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Description

N-(3-Phenyl-1,2-oxazol-4-yl)prop-2-enamide is a chemical compound that belongs to the class of oxazole derivatives. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This specific compound features a phenyl group attached to the oxazole ring, which is further connected to a prop-2-enamide group. The unique structure of this compound makes it an interesting subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Phenyl-1,2-oxazol-4-yl)prop-2-enamide typically involves the reaction of 3-phenyl-1,2-oxazole-4-carboxylic acid with prop-2-enamide under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield. The use of catalysts and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-Phenyl-1,2-oxazol-4-yl)prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the oxazole ring to a more saturated form.

    Substitution: The phenyl group attached to the oxazole ring can undergo electrophilic substitution reactions with reagents such as halogens or nitro groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst such as iron(III) chloride.

Major Products Formed

    Oxidation: Oxazole derivatives with additional oxygen functionalities.

    Reduction: Saturated oxazole derivatives.

    Substitution: Halogenated or nitro-substituted oxazole derivatives.

Scientific Research Applications

N-(3-Phenyl-1,2-oxazol-4-yl)prop-2-enamide has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-Phenyl-1,2-oxazol-4-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(3-Phenyl-1,2-oxazol-5-yl)prop-2-enamide: Similar structure with the oxazole ring substituted at the 5-position instead of the 4-position.

    N-(3-Phenyl-1,2-thiazol-4-yl)prop-2-enamide: Similar structure with a thiazole ring (containing sulfur) instead of an oxazole ring.

    N-(3-Phenyl-1,2-oxadiazol-4-yl)prop-2-enamide: Similar structure with an oxadiazole ring (containing two nitrogen atoms) instead of an oxazole ring.

Uniqueness

N-(3-Phenyl-1,2-oxazol-4-yl)prop-2-enamide is unique due to its specific substitution pattern on the oxazole ring, which can influence its chemical reactivity and biological activity. The presence of the phenyl group and the prop-2-enamide moiety also contributes to its distinct properties compared to other similar compounds.

Properties

IUPAC Name

N-(3-phenyl-1,2-oxazol-4-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c1-2-11(15)13-10-8-16-14-12(10)9-6-4-3-5-7-9/h2-8H,1H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJBZKKPPVKEGPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CON=C1C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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